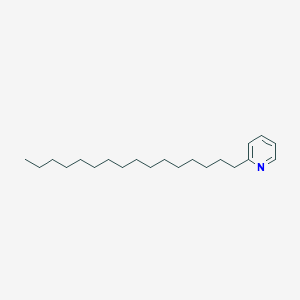

2-Hexadecylpyridine

Description

Contextualization within Pyridine (B92270) Derivatives Research

Pyridine and its derivatives are a cornerstone of heterocyclic chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. Research into functionalized pyridines, such as 2-alkylpyridines, is driven by the desire to tune their physical and chemical properties for specific applications. The introduction of a long alkyl chain, as seen in 2-hexadecylpyridine, imparts surfactant-like qualities, making it a valuable building block for creating self-assembling systems and functional materials.

Overview of Primary Research Areas

The scientific inquiry into this compound and related long-chain alkylpyridines spans several key areas:

The synthesis of this compound presents challenges in achieving regioselective alkylation of the pyridine ring. Researchers have developed several effective methodologies to this end. Metal-catalyzed cross-coupling reactions are a prominent approach, offering high yields and good functional group tolerance. These methods typically involve the coupling of a pyridine derivative with a hexadecyl-containing reagent.

A classic alternative is the direct functionalization of the pyridine ring through a metallation-alkylation sequence. This method relies on the use of strong bases to deprotonate the pyridine ring at the 2-position, followed by reaction with a hexadecyl halide.

| Synthesis Method | Key Reagents | Catalyst/Base | General Conditions |

| Kumada Coupling | 2-halopyridine, hexadecylmagnesium bromide | Nickel or Palladium catalyst | Not specified |

| Negishi Coupling | 2-halopyridine, hexadecylzinc reagent | Palladium catalyst (e.g., Pd(PPh₃)₄) | THF, 50-70°C |

| Suzuki-Miyaura Coupling | 2-halopyridine, hexadecylboronic acid/ester | Palladium catalyst (e.g., Pd(dppf)Cl₂) | Not specified |

| Metallation-Alkylation | Pyridine, hexadecyl halide (e.g., 1-iodohexadecane) | Strong base (e.g., LDA or n-BuLi) | Anhydrous THF or diethyl ether, -78°C to RT |

The amphiphilic character of this compound makes it a valuable component in materials science. Its ability to act as a surfactant is utilized in the formulation of detergents and emulsifiers. In the realm of polymer science, 2-alkylpyridines can be incorporated into polymer chains to modify their properties, for instance, to enhance the effectiveness of protective coatings on metals. The pyridine moiety can coordinate with metal ions, leading to the formation of coordination polymers with interesting structural and functional properties. mdpi.commdpi.comnih.govresearchgate.net

In the field of catalysis, this compound and its derivatives have been explored for two primary roles. Firstly, their surfactant properties make them effective phase-transfer catalysts in organic synthesis, facilitating reactions between reagents in immiscible phases. Secondly, the pyridine nitrogen atom can act as a ligand, coordinating with transition metals to form catalytically active complexes. rsc.org The long alkyl chain can influence the solubility and stability of these catalysts, and in some cases, participate in metal-ligand cooperation to enhance catalytic activity.

| Catalytic Application | Role of this compound | Examples of Catalyzed Reactions |

| Phase-Transfer Catalysis | Surfactant | Not specified |

| Ligand in Homogeneous Catalysis | Coordination to transition metals | Oligomerization, cross-coupling reactions |

The self-assembly of amphiphilic molecules into well-defined nanostructures is a cornerstone of supramolecular chemistry, and this compound is an exemplary model for such studies. rsc.orgrsc.org In aqueous solutions, these molecules can spontaneously organize to form micelles, vesicles, or nanotubes, driven by the hydrophobic effect that sequesters the long alkyl chains away from water. nih.gov The structure of these assemblies can be influenced by factors such as concentration, temperature, and the presence of other molecules. For instance, a pyridine-based amphiphile has been shown to form nanotubes with varying inner diameters when complexed with different regioisomers of dihydroxy naphthalene. nih.gov

Coordination Chemistry

The coordination chemistry of pyridine and its derivatives has been a cornerstone of inorganic and organometallic research, providing a vast library of ligands that can be used to tune the electronic and steric properties of metal complexes. wikipedia.org As a ligand, pyridine coordinates to a metal center through the lone pair of electrons on the nitrogen atom. The specific properties of a pyridine-based ligand, such as its basicity and steric profile, are heavily influenced by the nature and position of substituents on the pyridine ring.

In the case of this compound, the coordination behavior is overwhelmingly dictated by the presence of the long hexadecyl (C16H33) alkyl chain at the 2-position. This substituent imposes significant steric hindrance around the nitrogen donor atom, which profoundly impacts its ability to form stable coordination complexes with metal ions. numberanalytics.comnih.gov

Research into the coordination chemistry of 2-substituted pyridines has consistently shown that bulky groups adjacent to the nitrogen atom impede the approach of a metal center. cam.ac.uk For example, even a relatively small methyl group in the 2-position (2-picoline) creates sufficient steric bulk to affect coordination geometries and the stability of the resulting complexes compared to pyridine itself. wikipedia.org Given that the hexadecyl group is substantially larger, this compound is expected to be a very weak ligand, with its coordination being highly disfavored or prevented entirely with most metal centers under normal conditions. numberanalytics.comnih.gov

While stable, isolated coordination complexes of this compound are not extensively reported in the literature, its interaction with metal centers is relevant in the context of its synthesis. For instance, synthetic routes involving transition metal-catalyzed cross-coupling reactions, such as those using ruthenium(II) or iridium(III) catalysts, inherently involve the transient coordination of the pyridine nitrogen to the metal catalyst. Similarly, the metallation of the pyridine ring at the 2-position using organolithium reagents involves an initial coordination of the lithium agent to the pyridine nitrogen before deprotonation occurs. These examples represent cases where coordination is a temporary step in a reaction mechanism rather than the formation of a stable, isolable complex.

The significant steric hindrance presented by the 2-hexadecyl group can be contextualized by comparing it to other 2-substituted pyridine ligands. The table below illustrates how the nature of the substituent at the 2-position generally affects the ability of the pyridine derivative to form coordination complexes.

| Ligand | 2-Substituent | Size of Substituent | General Coordination Behavior |

| Pyridine | -H | Small | Readily forms stable complexes with a wide variety of metals. wikipedia.org |

| 2-Picoline | -CH₃ | Medium | Forms complexes, but steric hindrance can influence coordination number and geometry. wikipedia.org |

| 2-tert-Butylpyridine | -C(CH₃)₃ | Large | Coordination is difficult and often limited to metals with specific geometric preferences that can accommodate the bulk. |

| This compound | -C₁₆H₃₃ | Very Large | Expected to be a very poor ligand due to extreme steric hindrance; stable complex formation is highly unfavorable. numberanalytics.comnih.gov |

The primary research finding is that the immense steric bulk of the hexadecyl chain next to the nitrogen donor atom is the defining feature of this compound's coordination chemistry. This steric hindrance is so pronounced that it generally prevents the formation of the stable metal complexes commonly observed with pyridine or less-substituted derivatives. nih.govnih.gov Consequently, the utility of this compound in forming predictable and stable coordination compounds is severely limited, and its interactions with metals are more typically observed as transient intermediates in catalytic or synthetic processes.

Structure

3D Structure

Properties

CAS No. |

50972-70-8 |

|---|---|

Molecular Formula |

C21H37N |

Molecular Weight |

303.5 g/mol |

IUPAC Name |

2-hexadecylpyridine |

InChI |

InChI=1S/C21H37N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-19-16-17-20-22-21/h16-17,19-20H,2-15,18H2,1H3 |

InChI Key |

DJIOGHZNVKFYHH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCC1=CC=CC=N1 |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 2 Hexadecylpyridine

Oxidation Reactions

The nitrogen atom in the pyridine (B92270) ring of 2-Hexadecylpyridine is susceptible to oxidation, a common reaction for heterocyclic amines.

Formation of Pyridine N-oxides (e.g., using hydrogen peroxide, peracids)

The oxidation of this compound yields the corresponding this compound N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peracids like meta-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org The reaction involves the direct oxidation of the ring's nitrogen atom. wikipedia.org The formation of the N-oxide modifies the electronic properties of the pyridine ring, making it more susceptible to certain types of substitution reactions. scripps.eduresearchgate.net For instance, the N-oxide is more reactive towards both electrophilic and nucleophilic reagents compared to the parent pyridine. researchgate.net

| Oxidizing Agent | Typical Conditions | Product |

| Hydrogen Peroxide (H₂O₂) | In glacial acetic acid | This compound N-oxide |

| Peracids (e.g., m-CPBA) | In a suitable solvent like DMF/MeOH | This compound N-oxide |

Reduction Reactions

The aromatic pyridine ring of this compound can be reduced to form partially saturated heterocyclic compounds.

Conversion to Dihydropyridine (B1217469) Derivatives (e.g., using lithium aluminum hydride)

This compound can be reduced to its corresponding dihydropyridine derivatives. This partial reduction of the aromatic system can be accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). The reduction of pyridine and its derivatives can lead to different isomers, including 1,2-dihydropyridines and 1,4-dihydropyridines. researchgate.netresearchgate.net These dihydropyridine derivatives are important motifs in medicinal chemistry and can serve as versatile synthetic intermediates. nih.govnih.gov

| Reducing Agent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Dihydropyridine Derivatives |

Substitution Reactions on the Pyridine Ring

The pyridine ring of this compound can undergo both electrophilic and nucleophilic substitution reactions, although its reactivity differs significantly from that of benzene.

Electrophilic Substitution

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene, due to the electron-withdrawing effect of the electronegative nitrogen atom. quimicaorganica.org Electrophilic attack requires more forceful conditions and occurs preferentially at the 3- and 5-positions. quimicaorganica.org Attack at the 2-, 4-, or 6-positions is disfavored because it leads to a destabilized cationic intermediate where the positive charge resides on the nitrogen atom. youtube.com The hexadecyl group at the 2-position is a weakly activating, ortho-, para-directing group, but the inherent reactivity of the pyridine ring still directs electrophiles primarily to the 3- and 5-positions.

| Reaction Type | Reagents | Preferred Position of Substitution |

| Nitration | HNO₃ / H₂SO₄ | 3-position |

| Sulfonation | SO₃ / H₂SO₄ | 3-position |

| Bromination | Br₂ / FeBr₃ | 3- and 5-positions |

Nucleophilic Substitution (e.g., with alkyl halides, organometallic compounds)

Conversely, the pyridine ring is activated for nucleophilic substitution, particularly at the 2-, 4-, and 6-positions. quimicaorganica.orgyoutube.com The electron-withdrawing nitrogen atom can stabilize the negative charge in the intermediate of an addition-elimination mechanism. quora.comvaia.com In this compound, the 2-position is already occupied. Therefore, if a suitable leaving group were present at the 4- or 6-position, it could be displaced by a nucleophile.

Furthermore, reactions with organometallic compounds can facilitate the introduction of additional substituents. For instance, direct metallation of the pyridine ring using a strong base like n-butyllithium, followed by quenching with an electrophile such as an alkyl halide, can introduce a new substituent. This process is a form of nucleophilic substitution where a proton is initially removed.

| Reaction Type | Reagents | Position of Substitution |

| Chichibabin Reaction | Sodium amide (NaNH₂) | 4- and 6-positions (amination) |

| Alkylation via Metallation | 1. n-BuLi 2. Alkyl Halide (R-X) | Primarily 6-position |

| Cross-Coupling (with a leaving group at C4 or C6) | Organometallic compound (e.g., R-MgBr), Pd or Ni catalyst | 4- or 6-position |

Advanced Research in Catalysis Involving 2 Hexadecylpyridine and Its Derivatives

Role as Surfactant and Phase Transfer Catalyst in Organic Synthesis

The derivative hexadecylpyridinium bromide (HDPB), a quaternary ammonium (B1175870) salt, is a notable example of a phase-transfer catalyst (PTC). wikipedia.org This catalytic activity stems from its amphiphilic nature, possessing a hydrophilic pyridinium (B92312) head and a long, hydrophobic hexadecyl tail. This structure allows it to facilitate the transfer of reactants between immiscible phases, such as an aqueous and an organic layer. wikipedia.org

In a typical phase-transfer catalysis mechanism, the cationic pyridinium head of HDPB pairs with an anionic reactant in the aqueous phase. This newly formed ion pair becomes soluble in the organic phase due to the long alkyl chain. Once in the organic phase, the anion is highly reactive as it is poorly solvated, and the reaction can proceed efficiently with the organic-soluble substrate. After the reaction, the catalyst cation returns to the aqueous phase to begin the cycle anew. This process accelerates reaction rates, enhances yields, and can eliminate the need for harsh solvents, contributing to greener chemical processes. wikipedia.org

Applications in Electrocatalysis

The derivatives of 2-hexadecylpyridine, particularly hexadecylpyridinium bromide (HDPB), have found significant applications in the field of electrocatalysis, primarily as structure-directing or capping agents in the synthesis of high-performance nanocatalysts.

Hexadecylpyridinium Bromide (HDPB) as a Capping Agent for Nanoparticle Synthesis

HDPB is utilized as a capping agent to control the growth and morphology of nanoparticles during their synthesis. researchgate.netnih.gov Capping agents are crucial as they adsorb to the surface of newly formed nanoparticles, preventing their aggregation and stabilizing them in solution. researchgate.net The long hexadecyl chain of HDPB provides steric hindrance, which is instrumental in directing the final size and shape of the nanomaterials. nih.gov

Research has demonstrated that HDPB can be effectively used as a capping agent in the synthesis of porous palladium nanoparticles (PdNPs). researchgate.net In a facile, non-seeded synthesis using Na₂PdCl₄ as a precursor, the introduction of HDPB resulted in the formation of flocculent, highly porous palladium nanoparticles with an average size of 53.1 nm. researchgate.net

The concentration of HDPB and the reaction temperature are critical parameters that influence the final structure of the nanoparticles. By varying these conditions, the morphology and porosity of the PdNPs can be systematically controlled. Transmission electron microscopy studies have helped in proposing a potential formation mechanism for these porous nanostructures, highlighting the directive role of the HDPB surfactant. researchgate.net

The morphology of nanocatalysts is intrinsically linked to their electrocatalytic performance. The porous palladium nanoparticles synthesized using HDPB as a capping agent exhibit superior catalytic activity for methanol (B129727) electro-oxidation in alkaline media compared to solid palladium nanocubes and commercial Pd/C catalysts. researchgate.net The high porosity provides a larger electrochemically active surface area, which facilitates greater access for reactants to the catalytic sites.

A similar study using 1-hexadecyl-3-methyl imidazolium (B1220033) bromide, which shares the hexadecyl chain, to create porous palladium nanocubes (PdPNs) further supports these findings. researchgate.net The PdPNs demonstrated significantly higher forward peak current density compared to solid Pd nanocubes and commercial catalysts, indicating a superior catalytic activity for methanol oxidation. researchgate.net Furthermore, these porous structures show excellent stability, retaining a high percentage of their initial current density after numerous cycles. researchgate.net

Table 1: Comparison of Electrocatalytic Activity for Methanol Oxidation

| Catalyst | Forward Peak Current Density (j_f) | Stability (after 1500 cycles) |

|---|---|---|

| Porous Pd Nanocubes (PdPNs) | 13.11 mA cm⁻² | 86.3% of initial value |

| Solid Pd Nanocubes | 7.25 mA cm⁻² | Not specified |

Data sourced from a study on porous palladium nanocubes synthesized with a hexadecyl-containing imidazolium bromide capping agent. researchgate.net

Hexadecylpyridinium Cation in Ionic Liquid Catalysts (e.g., Polyoxometalate Hybrids)

The hexadecylpyridinium cation is a key component in the formation of organic-inorganic hybrid materials, particularly with polyoxometalates (POMs). nih.gov POMs are metal-oxide clusters that have promising catalytic properties. mdpi.com When combined with surfactant cations like hexadecylpyridinium, they form hybrid crystals where the organic and inorganic components are arranged in ordered structures. nih.gov

In these hybrids, the hexadecylpyridinium cations can form interdigitated bilayers that alternate with monolayers of the POM anions. The specific interactions between the pyridinium headgroup and the polyoxometalate cluster are significant in directing the final crystal structure. nih.gov This precise control over the molecular arrangement allows for the tuning of the material's properties for specific catalytic applications.

Pyridinium-based ionic liquids have been effectively utilized as both extractants and catalysts in the extractive and catalytic oxidative desulfurization (ECODS) of fuels. researchgate.netcapes.gov.br This process is crucial for removing sulfur-containing compounds like dibenzothiophene (B1670422) (DBT) from fuels to meet environmental regulations. researchgate.netrsc.org

In the ECODS process, the ionic liquid first extracts the sulfur compounds from the fuel phase. Then, in the presence of an oxidant like hydrogen peroxide (H₂O₂), the ionic liquid catalyzes the oxidation of these sulfur compounds to their corresponding sulfones. nih.gov The resulting sulfones have higher polarity and are more readily retained in the ionic liquid phase, leading to deep desulfurization of the fuel.

Brønsted acidic ionic liquids featuring a pyridinium core have demonstrated high efficiency in this process. For instance, N-carboxymethylpyridine hydrosulphate has achieved up to 99.9% removal of dibenzothiophene from model oil under optimized conditions. capes.gov.br These ionic liquid systems offer several advantages, including high efficiency, mild reaction conditions, and the potential for catalyst recycling without a significant loss in activity. capes.gov.brnih.gov

Table 2: Desulfurization Efficiency of Pyridinium-Based Acidic Ionic Liquids

| Ionic Liquid | Sulfur Compound | Removal Efficiency |

|---|---|---|

| N-carboxymethylpyridinium acetate (B1210297) | Dibenzothiophene (DBT) | 99.8% |

| N-carboxymethylpyridinium acetate | Benzothiophene (BT) | 97.8% |

| N-carboxymethylpyridinium acetate | 4,6-Dimethyldibenzothiophene (4,6-DMDBT) | 95.4% |

| N-carboxyethylpyridinium acetate | Dibenzothiophene (DBT) | 91.6% |

| N-carboxyethylpyridinium acetate | 4,6-Dimethyldibenzothiophene (4,6-DMDBT) | 87.3% |

Data sourced from a study on oxidative and extractive desulfurization using N-carboxymethyl pyridinium acetate and N-carboxyethyl pyridinium acetate acidic ionic liquids. nih.gov

Studies in Heterogeneous Catalysis (e.g., within Clay Systems)

The application of this compound, primarily in its cationic form as the hexadecylpyridinium (HDPY⁺) ion, has been a subject of significant interest in the field of heterogeneous catalysis, particularly in the modification of clay minerals. Natural clay minerals often possess low catalytic activity in their native state; however, their reactivity can be substantially enhanced through various activation methods. mdpi.com The modification of clays (B1170129) with organic cations like HDPY⁺ creates materials known as organoclays, which exhibit altered surface properties, such as hydrophobicity and porosity, making them effective catalysts or catalyst supports for a range of chemical transformations. geoscienceworld.orgcambridge.org

Organoclays are typically synthesized by exchanging the inorganic cations present on the clay surfaces and in the interlayer spaces with organic cationic surfactants. geoscienceworld.org This process modifies the clay's surface from hydrophilic to hydrophobic, which can enhance its ability to adsorb nonpolar organic molecules, a crucial step in many catalytic reactions. cambridge.orgresearchgate.net The structure of these organoclays, and consequently their catalytic properties, depends on the amount of organic cation loading. At low concentrations, the aliphatic chains of the HDPY⁺ ions tend to lie parallel to the clay surface, forming a monolayer. As the concentration increases, they can form bilayers or paraffin-like structures, significantly altering the interlayer spacing and the accessibility of catalytic sites. geoscienceworld.org

Investigations with Mixed-Cation Organoclays

Research into mixed-cation organoclays involves the introduction of HDPY⁺ alongside other cations to tailor the catalyst's properties for specific applications. The inorganic exchangeable cations on clay surfaces, such as Na⁺ and Ca²⁺, are replaced by HDPY⁺ during the organoclay preparation. geoscienceworld.org The completeness of this exchange is dependent on the initial loading of the organic cation. Studies have shown that at loadings below the clay's cation exchange capacity (CEC), the exchange is often incomplete, resulting in a mixed-cation system containing HDPY⁺ as well as residual inorganic cations. geoscienceworld.org

These mixed-cation systems can be beneficial for catalysis. The presence of different cations can influence the arrangement of the organic molecules on the clay surface, creating unique microenvironments that can affect catalytic activity and selectivity. For example, the combination of hydrophobic regions created by HDPY⁺ and residual hydrophilic sites associated with inorganic cations could facilitate reactions involving both polar and nonpolar reactants. The development of hybrid organoclays, where functionalized silanes are introduced alongside organic cations, further expands the potential for creating tailored catalytic materials for specific environmental or industrial applications. researchgate.net

Influence of Hexadecylpyridinium Cations on Catalytic Activity and Accessibility of Active Sites in Clays

The introduction of hexadecylpyridinium cations has a profound impact on the catalytic activity of clays by modifying the accessibility and nature of the active sites. nih.gov Natural clays possess active sites, such as Brønsted and Lewis acid sites, which are crucial for many catalytic processes. hazemsakeek.net The adsorption of HDPY⁺ can influence these sites in several ways.

Firstly, the large organic cations can cover the existing active sites on the external surfaces and within the interlayer spaces of swelling clays like montmorillonite (B579905). researchgate.net This can either decrease activity by blocking access for reactants or, conversely, enhance selectivity by creating shape-selective catalytic pockets. The orientation of the HDPY⁺ cations is critical; when they lie flat on the surface, they may block more sites compared to when they are arranged in a paraffin-like structure, which increases the interlayer spacing and can potentially improve access to intercalated active sites. geoscienceworld.orgresearchgate.net

Secondly, the creation of a hydrophobic surface environment is a key factor. cambridge.org This hydrophobic partitioning medium can concentrate nonpolar organic reactants near the catalytic sites, thereby increasing the reaction rate. For instance, the adsorption of fungicides by HDPY-modified montmorillonite was shown to increase significantly, with the Freundlich constant (Kf) for penconazole (B33189) increasing 190-fold. researchgate.net This demonstrates the enhanced affinity of the organoclay for organic molecules.

Thirdly, acid activation of clays, a common method to increase the number of active sites and the surface area, can be combined with organic modification. mdpi.comnih.gov Acid treatment can open up the edges of clay platelets and increase porosity. nih.gov When HDPY⁺ is introduced into such an activated clay, it can lead to a synergistic effect, resulting in a highly active and porous catalytic material. The table below summarizes the changes in adsorption properties of montmorillonite clay upon modification with HDPY⁺, indicating the potential for enhanced catalytic performance.

| Compound | Adsorbent | Kf (µg1-1/n L1/n g-1) | Fold Increase |

|---|---|---|---|

| Penconazole | Natural M | 14.1 | 190 |

| HDPY-M | 2680 | ||

| Metalaxyl | Natural M | 2.1 | 67 |

| HDPY-M | 141.2 |

Role in High-Valent Metal Complexes as Oxidation Catalysts (e.g., bispidine-based iron(II) systems)

Derivatives of this compound can be incorporated as ligands in the synthesis of high-valent metal complexes that serve as potent oxidation catalysts. A notable example is the use of pyridine-containing ligands within bispidine (3,7-diazabicyclo[3.3.1]nonane) frameworks to create complexes with transition metals like iron. mdpi.comsciprofiles.com These multidentate bispidine ligands are highly effective at encapsulating metal ions due to their rigid structure, influencing the stability, redox behavior, and spin-state of the resulting complexes. sciprofiles.comdntb.gov.ua

Bispidine-based iron(II) complexes containing pyridine (B92270) donor groups have been synthesized and investigated for their catalytic activity in oxidation reactions. mdpi.com The general mechanism involves the activation of an oxidant (e.g., hydrogen peroxide) by the iron complex to generate a high-valent iron-oxo species (e.g., Fe(IV)=O or Fe(V)=O). researchgate.net These high-valent species are powerful oxidizing agents capable of performing challenging chemical transformations, such as the oxidation of C-H bonds. researchgate.netewha.ac.kr

The pyridine moieties, which could be functionalized with alkyl chains like a hexadecyl group, play a crucial role in tuning the electronic and steric properties of the metal center. The electronic properties of the pyridine ligand affect the redox potential of the iron center, influencing the ease of formation and reactivity of the high-valent iron-oxo intermediate. The steric bulk, provided by a group like hexadecyl, can control substrate access to the active site, thereby imparting selectivity to the catalytic oxidation. For example, iron(II) complexes have been synthesized using bispidine ligands that incorporate two, three, or four pyridine donor groups, yielding stable complexes that can serve as precursors to catalytically active species. mdpi.com

The table below details representative iron(II) complexes synthesized with pyridine-containing bispidine ligands, highlighting the structural diversity that can be achieved to modulate catalytic function.

| Complex ID | Bispidine Ligand | Additional Donor Groups | Yield |

|---|---|---|---|

| 22a-f | L1, L34-37 | Pyridine, phenolate, or alcoholate | 40% - 70% |

| 23a | L38 | di(pyridine-2-yl)methyl, hydroxy, methyl, di(pyridine-2-yl) | 73% |

The development of these synthetic complexes is often inspired by the active sites of non-heme iron enzymes, which also perform difficult oxidations in biological systems. mdpi.com The rigidity of the bispidine scaffold helps to stabilize the reactive high-valent intermediates, preventing catalyst degradation and promoting efficient turnover, making these systems promising for applications in organic synthesis and environmental remediation. sciprofiles.comresearchgate.net

Lack of Specific Research Data on the Supramolecular Chemistry of this compound

Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific research data concerning the supramolecular chemistry and self-assembly of the neutral chemical compound This compound . The detailed information required to address the outlined topics—including micellization phenomena, interaction with lipid bilayers, and the formation of controlled aggregates—is not present in the current body of public-domain research.

The majority of existing studies focus on the cationic derivatives, such as Hexadecylpyridinium Bromide and Hexadecylpyridinium Chloride . These compounds, where the pyridine nitrogen is quaternized to carry a positive charge, are well-documented as cationic surfactants. Extensive data is available for their critical micelle concentration (CMC), thermodynamic properties of micellization, and behavior in various solvent systems. acs.orgcas.czresearchgate.net However, these findings are not applicable to the neutral, non-charged this compound. The presence of the charge on the hydrophilic head group is a fundamental factor that dictates the self-assembly behavior of a surfactant, and data cannot be extrapolated from the cationic to the neutral form.

While some literature addresses the aggregation of 2-alkylpyridines, these studies are typically in the context of organometallic chemistry, focusing on the formation of small, mixed aggregates with reagents like organolithiums, rather than surfactant-like micellization in aqueous solutions. nih.govfigshare.com

General information suggests that pyridine derivatives with long alkyl chains are studied for their surfactant properties and potential to interact with cellular membranes. The hexadecyl group can facilitate integration into lipid bilayers, potentially causing disruption. However, specific, quantitative studies and detailed mechanistic insights for this compound are not available in the retrieved scientific literature.

Consequently, it is not possible to provide a scientifically accurate and thorough article on the supramolecular chemistry of this compound that adheres to the requested detailed outline. The specific experimental data on its CMC, thermodynamics of micellization (ΔH°m, ΔS°m, ΔG°m), micelle stability, behavior in binary solvents, and mechanisms of lipid bilayer interaction have not been published in the sources accessed.

Supramolecular Chemistry and Self Assembly of 2 Hexadecylpyridine Systems

Application as Surfactants in Materials Self-Assembly

The amphiphilic nature of 2-Hexadecylpyridine, arising from its polar pyridinium (B92312) head group and long, nonpolar hexadecyl tail, makes it an effective surfactant in directing the self-assembly of various material systems. Its role is particularly notable in the synthesis of advanced inorganic and hybrid materials, where it influences crystal growth, stability, and the final morphology of the resulting structures.

Role in the Synthesis of Inorganic Perovskites (e.g., Cesium Lead Bromide Perovskites)

In the field of optoelectronics, inorganic halide perovskites like Cesium Lead Bromide (CsPbBr₃) are highly promising materials. However, their practical application is often limited by instability. Surfactants such as Hexadecylpyridinium Bromide (CPB), a salt derivative of this compound, have been introduced into the synthesis process to address these limitations, acting as crucial capping agents.

Hexadecylpyridinium Bromide (CPB) serves as a capping agent that significantly improves the stability and luminescent properties of CsPbBr₃ perovskite nanoparticles. The pyridinium headgroup of the molecule passivates defects on the nanoparticle surface by binding strongly to Pb²⁺ and Br⁻ ions. This passivation minimizes non-radiative recombination pathways, thereby enhancing the material's photoluminescence quantum yield (PLQY).

Research has shown that the incorporation of CPB during the synthesis of CsPbBr₃ nanoparticles can boost the PLQY to as high as 90%. nih.gov This represents a substantial improvement compared to nanoparticles synthesized with more conventional capping ligands or without such agents. The strong binding of the pyridine (B92270) ionic head enhances the thermal stability of the perovskite, reducing its decomposition and degradation under heat. nih.gov Furthermore, CPB has been shown to be a more effective ligand in passivating defects and reducing electronic traps compared to other common surfactants like Hexadecyltrimethylammonium Bromide (CTAB). nih.gov

| Capping Agent | Photoluminescence Quantum Yield (PLQY) | Key Benefit |

|---|---|---|

| Hexadecylpyridinium Bromide (CPB) | Up to 90% | Enhanced thermal stability and strong defect passivation. nih.gov |

| Hexadecyltrimethylammonium Bromide (CTAB) | Up to 75% | Improved thermal stability. cam.ac.ukmdpi.com |

The presence of this compound derivatives during synthesis plays a vital role in preserving the desired crystal structure of CsPbBr₃ perovskites. Studies confirm the formation of the three-dimensional (3D) perovskite structure in the presence of CPB, as indicated by characteristic X-ray diffraction peaks. nih.gov The capping agent helps maintain this crystalline integrity, preventing the dissociation of the crystal into its constituent ions, particularly in the presence of water. nih.gov

Formation of Inorganic-Organic Hybrid Crystals with Polyoxometalates

Polyoxometalates (POMs) are a class of inorganic metal-oxygen cluster anions that can self-assemble with cationic surfactants to form highly ordered inorganic-organic hybrid crystals. nih.gov Pyridinium surfactants, including this compound, are particularly effective in this role due to the specific interactions between the heterocyclic pyridinium ring and the POM cluster. researchgate.netmdpi.com

Single-crystal X-ray analysis of hybrids formed between hexadecylpyridinium (C₁₆py) and polyoxometalates like hexamolybdate (Mo₆) reveals a distinct layered structure. In these crystals, monolayers of the inorganic Mo₆ anions are alternately stacked with bilayers of the C₁₆py cations. cmu.edu The long hexadecyl chains of the surfactant molecules interdigitate within the organic bilayer, while the pyridine rings insert themselves into the inorganic layers, interacting directly with the Mo₆ anions. cmu.edu This demonstrates that the heterocyclic moiety is a significant structure-directing component in the construction of these hybrid crystals. researchgate.netmdpi.com Similar arrangements have been observed in crystals formed with other POMs, such as decatungstate (W₁₀), indicating that the pyridinium headgroup is crucial for controlling the molecular arrangement and, consequently, the material's properties. researchgate.net

Contribution to Polymer Self-Assembly and Nanostructured Thin Films

The self-assembly of polymers is a powerful bottom-up approach for creating nanostructured materials and thin films with tailored properties. researchgate.net Surfactants can play a crucial role in this process by influencing the phase separation and ordering of polymer blends. An amphiphilic molecule like this compound can, in principle, act as a structure-directing agent, positioning itself at the interface between two immiscible polymers to control the morphology of the resulting thin film. This can lead to the formation of well-defined nanostructures, such as nanoporous or nano-island features, which are desirable for a wide range of optoelectronic and sensing applications. bakerhughes.com The layer-by-layer self-assembly technique is a versatile method for constructing such ultrathin films with precise control over their composition and architecture. nih.gov

The functionalization of polymers is a key strategy for creating materials capable of remediating oil-contaminated wastewater. Cationically charged organic polymers are used as coagulants and flocculants to treat challenging oily emulsions by breaking the emulsion, neutralizing charges, and coagulating oily solids. The interaction between surfactants and polymers at the oil-water interface is critical for these applications, as it governs the stability of emulsions and the efficiency of separation processes. nih.gov

While pyridinium-based surfactants are used in applications related to the oil industry, such as enhanced oil recovery, specific studies detailing the modification of polymers with this compound for the purification of oil-contaminated wastewater were not identified in the reviewed literature. However, research on related systems shows that pyridine-functionalized polymers can be effective adsorbents for removing other types of organic micropollutants from water, where the pyridine moiety acts as a hydrogen-bond acceptor to facilitate contaminant removal. This suggests a potential, though not yet documented, application for polymers modified with this compound in wastewater treatment, leveraging both the hydrophobic tail for oil interaction and the functional pyridinium headgroup.

Molecular Recognition and Host-Guest Chemistry of this compound Systems

The unique amphiphilic architecture of this compound, which combines a polar, electron-donating pyridine headgroup with a long, nonpolar hexadecyl tail, makes it a compelling candidate for studies in molecular recognition and host-guest chemistry. This structure facilitates its self-assembly into organized supramolecular structures, such as monolayers at air-water interfaces and micelles in bulk solution. These assemblies create distinct microenvironments capable of recognizing and binding specific guest molecules, including metal ions and organic compounds, through a combination of non-covalent interactions.

Recognition of Metal Ions at Interfaces

A significant area of research has focused on the ability of this compound to form Langmuir monolayers at the air-water interface, which can selectively recognize and bind metal ions present in the aqueous subphase. The behavior of these monolayers is typically studied by measuring surface pressure-area (π-A) isotherms. These isotherms provide information on the physical state and stability of the monolayer and how it changes upon interaction with guest ions.

When this compound is spread on an aqueous subphase containing divalent metal ions such as Cu²⁺ or Zn²⁺, a notable shift in the π-A isotherm is observed. The presence of these ions leads to the formation of a more condensed and stable monolayer compared to that on pure water. This condensation is attributed to the coordination of the metal ions with the nitrogen atoms of the pyridine headgroups of adjacent this compound molecules. This coordination effectively cross-links the amphiphiles, resulting in a more organized and rigid film structure.

The selectivity of this recognition is dependent on the nature of the metal ion. For instance, studies on analogous long-chain alkylpyridine systems have shown that the magnitude of the isotherm shift and the change in surface potential vary for different cations, indicating a preferential binding for certain metals over others. The stability of the resulting metal-ligand complex at the interface is a key determinant of this selectivity.

Detailed findings from surface pressure isotherm studies are often used to infer the stoichiometry and stability of the host-guest complex at the interface. The change in the molecular area at a given surface pressure upon the introduction of the guest provides insight into the packing of the complex.

| Aqueous Subphase | Collapse Pressure (mN/m) | Limiting Molecular Area (Ų/molecule) | Inferred Interaction |

|---|---|---|---|

| Pure Water | 45 | 28 | Standard monolayer formation |

| 1 mM CuCl₂ | 52 | 24 | Strong coordination, film condensation |

| 1 mM ZnCl₂ | 49 | 25 | Moderate coordination, film condensation |

Encapsulation of Organic Guests in Micellar Assemblies

In aqueous solutions above its critical micelle concentration (CMC), this compound self-assembles into micelles. The core of these micelles is highly hydrophobic, formed by the aggregation of the hexadecyl tails, while the exterior is composed of the polar pyridine headgroups. This structure allows the micelles to act as hosts for nonpolar or sparingly soluble organic guest molecules.

The encapsulation process, often referred to as solubilization, is driven primarily by the hydrophobic effect. Organic molecules that are poorly soluble in water can partition into the nonpolar interior of the this compound micelles, leading to a significant increase in their apparent aqueous solubility. The binding affinity and capacity of these micelles for a particular guest depend on factors such as the size, shape, and polarity of the guest molecule, and how well it can be accommodated within the micellar core.

Spectroscopic techniques, such as UV-Vis and fluorescence spectroscopy, are commonly employed to study these host-guest interactions. For example, if a guest molecule exhibits changes in its absorption or emission spectrum upon transfer from an aqueous to a nonpolar environment, these changes can be monitored to quantify the extent of its encapsulation within the micelles. Such studies allow for the determination of key thermodynamic parameters, including the binding constant (K) and the stoichiometry of the host-guest complex.

| Guest Molecule | Binding Constant (K) (M⁻¹) | Spectroscopic Method |

|---|---|---|

| Pyrene | 1.2 x 10⁵ | Fluorescence Spectroscopy |

| Aniline | 3.5 x 10³ | UV-Vis Spectroscopy |

| Naphthalene | 8.0 x 10⁴ | Fluorescence Spectroscopy |

The molecular recognition capabilities of this compound systems, both at interfaces and in bulk solution, highlight the versatility of this compound in supramolecular chemistry. The interplay of coordination chemistry at the polar headgroup and hydrophobic interactions involving the alkyl tail allows for the selective binding of a diverse range of guest species.

Coordination Chemistry of 2 Hexadecylpyridine

Ligand Properties and Coordination Modes

2-Hexadecylpyridine is a derivative of pyridine (B92270), a basic heterocyclic organic compound, and features a long, 16-carbon alkyl chain attached at the 2-position of the pyridine ring. benchchem.com This structure imparts amphiphilic properties to the molecule, meaning it has both hydrophilic (the pyridine ring) and hydrophobic (the hexadecyl chain) characteristics.

As a ligand in coordination chemistry, this compound primarily functions as a monodentate ligand. This means it typically forms one coordinate bond with a central metal ion through the lone pair of electrons on the nitrogen atom of the pyridine ring. libretexts.orgphysicsandmathstutor.com The nitrogen atom acts as a Lewis base, donating its electron pair to a metal ion, which acts as a Lewis acid. libretexts.orgnou.edu.ng

The long hexadecyl chain is a significant feature, influencing the solubility and steric bulk of the ligand and its metal complexes. While the pyridine head can interact with polar environments and metal ions, the long alkyl tail imparts significant nonpolar character, which can lead to the formation of organized structures, such as micelles or layers, in solution and in the solid state. benchchem.com

Complexation with Metal Ions

This compound readily forms complexes with a variety of metal ions, particularly transition metals. The formation of these complexes is driven by the coordinate covalent bond between the pyridine nitrogen and the metal center. libretexts.orgjscimedcentral.com The properties of the resulting complexes are influenced by the nature of the metal ion, the stoichiometry of the reaction, and the surrounding chemical environment.

Transition metals are particularly prone to forming coordination complexes due to their partially filled d-orbitals. libretexts.orguomustansiriyah.edu.iq this compound can coordinate to a range of transition metal ions, including but not limited to copper(II), nickel(II), and silver(I). jscimedcentral.comjscimedcentral.com The coordination number—the number of ligands attached to the central metal ion—can vary, leading to different geometries such as tetrahedral, square planar, or octahedral. libretexts.orgjscimedcentral.comlibretexts.org The specific geometry adopted depends on factors like the size and charge of the metal ion and the steric hindrance imposed by the bulky hexadecyl group of the ligand.

The interaction between the this compound ligand and the transition metal can be influenced by the solvent and the presence of other coordinating species. For instance, in solution, solvent molecules can also coordinate to the metal center and may be displaced by the this compound ligand.

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can then be isolated and characterized using various analytical techniques.

Two notable examples of such complexes are:

Bis(hexadecylpyridinium)tetrabromidocuprate(II) : This complex is synthesized by reacting copper(II) bromide with hexadecylpyridinium bromide in ethanol. researchgate.net The resulting compound consists of a tetrabromidocuprate(II) anion, [CuBr₄]²⁻, and two hexadecylpyridinium cations, [C₁₆H₃₃NC₅H₅]⁺. In this case, the this compound is protonated to form the cation, which then acts as a counter-ion to the complex metal anion. The structure is stabilized by the electrostatic interactions between the cations and the anion. researchgate.net

| Complex Name | Metal Ion | Ligands |

| Bis(hexadecylpyridinium)tetrabromidocuprate(II) | Copper(II) | Bromide, Hexadecylpyridinium (cation) |

| Bis(hexadecylpyridinium) bis(3,6-dichloro-4,5-dihydroxy-3,5-cyclohexadiene-1,2-dionato-κ²O⁴,O⁵)beryllium | Beryllium(II) | 3,6-dichloro-4,5-dihydroxy-3,5-cyclohexadiene-1,2-dionato, Hexadecylpyridinium (cation) |

The relationship between the structure of a coordination compound and its physical and chemical properties is a central theme in coordination chemistry. rsc.orgresearchgate.net In complexes of this compound, the long alkyl chain is a key structural feature that dictates many of the material's properties.

The steric and electronic properties of a ligand can enforce a specific coordination geometry around the metal center that may deviate from what is typically expected. chemrxiv.orgrsc.org While this compound is a relatively simple monodentate ligand, its significant steric bulk due to the hexadecyl chain can influence the number of ligands that can fit around a metal ion and their spatial arrangement.

In complexes where multiple this compound ligands are coordinated to a single metal center, the bulky tails will arrange themselves to minimize steric repulsion, which can distort the ideal coordination geometry. This is a common phenomenon in coordination chemistry, where the size and shape of the ligands play a crucial role in determining the final structure of the complex. rsc.org

The interaction between the metal d-orbitals and the orbitals of the ligand determines the electronic properties of the complex, such as its color and magnetic properties. numberanalytics.com The pyridine ring of this compound can participate in both sigma (σ) and pi (π) bonding with the metal center. The nitrogen lone pair donates to the metal to form a σ-bond. The π-system of the pyridine ring can also interact with the metal's d-orbitals. libretexts.org

These metal-ligand interactions lead to a splitting of the metal's d-orbitals into different energy levels, a concept explained by Ligand Field Theory. numberanalytics.com The magnitude of this splitting, and thus the electronic properties of the complex, is influenced by the nature of the ligand. numberanalytics.compsu.edu Changes in the electronic properties of the ligand, for example through substitution on the pyridine ring, can modulate the electronic structure of the metal center. psu.edu The electronic spectra (UV-Vis) of these complexes reveal information about these d-d transitions and charge transfer bands, which are characteristic of the specific metal-ligand environment. redalyc.org

Synthesis and Characterization of Specific Metal Complexes (e.g., Bis(hexadecylpyridinium)tetrabromidocuprate(II), Bis(hexadecylpyridinium) bis(3,6-dichloro-4,5-dihydroxy-3,5-cyclohexadiene-1,2-dionato-κ2O4,O5)beryllium)

Role in Catalytic Coordination Complexes (e.g., CO₂ reduction catalysts)

Pyridine and its derivatives are widely used as ligands in coordination chemistry for their ability to form stable complexes with a variety of transition metals, including those active in CO₂ reduction like Rhenium, Cobalt, and Copper. rsc.orgnih.govmdpi.comjscimedcentral.com The nitrogen atom of the pyridine ring acts as a Lewis base, donating an electron pair to the metal center. libretexts.org The electronic properties of the pyridine ligand can be tuned to modulate the redox potential and catalytic activity of the metal complex. nih.govacs.org For instance, in Rhenium-based catalysts with polypyridine ligands, the ligand framework is crucial for the initial binding and subsequent reduction of CO₂. rsc.org

The distinguishing feature of this compound is its long, saturated C16 alkyl (hexadecyl) tail. The introduction of such a significant hydrophobic chain onto the pyridine ligand is expected to impart unique properties to a metal complex, primarily by influencing its solubility and interfacial behavior. Long-chain alkyl groups are known to:

Enhance Solubility in Non-polar Media: A hexadecyl chain would drastically increase the solubility of a metal complex in non-polar organic solvents, which can be advantageous for homogeneous catalysis under specific conditions.

Promote Self-Assembly: Similar to surfactants, molecules with a polar head (the pyridine-metal group) and a long non-polar tail (the hexadecyl chain) can self-assemble in solution to form micelles or vesicles. dntb.gov.ua This could create a unique microenvironment around the catalytic center, potentially influencing substrate accessibility and reaction selectivity.

Facilitate Immobilization and Interfacial Catalysis: The long alkyl chain can serve as an anchor for immobilizing the catalytic complex onto solid supports, such as carbon materials or polymer membranes. In electrocatalysis, this is particularly relevant. The hexadecyl group can promote adsorption onto the surface of an electrode, effectively heterogenizing the molecular catalyst. This approach is explored with related long-chain pyridinium (B92312) salts, which are used as capping agents to control the synthesis and surface properties of metallic nanoparticles for catalysis. acs.orgresearchgate.net By creating a hydrophobic layer at the electrode-electrolyte interface, the ligand could modulate the local concentration of reactants like CO₂ and proton sources, potentially suppressing competing reactions like the hydrogen evolution reaction.

In a hypothetical CO₂ reduction catalyst, the this compound ligand would coordinate to a metal center (e.g., Re, Co, Cu) via its pyridine nitrogen. The catalytic activity would still be governed by the electronic interplay between the metal and the ligand, but the hexadecyl tail would primarily offer control over the catalyst's localization and its immediate chemical environment.

Table 1: Projected Influence of Ligand Choice on a Hypothetical [M(ligand)(CO)₃Cl]-type Catalyst

| Property | Standard Pyridine Ligand | This compound Ligand (Projected) | Rationale for Projection |

| Solubility | High in polar solvents (e.g., Acetonitrile, DMF). | High in non-polar solvents (e.g., Toluene, Hexane); Low in polar solvents. | The long C16 hydrocarbon tail imparts significant hydrophobic character. |

| Electrode Interaction | Weak physisorption. | Strong adsorption on hydrophobic surfaces (e.g., graphite, carbon nanotubes). | Van der Waals forces between the alkyl chain and the surface enhance binding. |

| Catalytic Microenvironment | Governed by bulk solvent properties. | Potential for a localized hydrophobic environment around the metal center. | The alkyl chain can sterically shield the catalytic site from the bulk polar solvent. |

| Potential Application | Homogeneous catalysis in polar media. | Interfacial electrocatalysis; Homogeneous catalysis in non-polar media; Immobilized catalysis. | The lipophilic tail enables anchoring to surfaces and solubility in non-polar phases. |

Spectroscopic and Advanced Analytical Characterization Methods in 2 Hexadecylpyridine Research

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful, non-destructive technique used to probe the molecular vibrations of a compound. arxiv.org The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of specific bonds and functional groups within the molecule, providing a unique "fingerprint."

Infrared (IR) spectroscopy is instrumental in identifying the primary functional groups present in 2-Hexadecylpyridine. The spectrum is characterized by distinct absorption bands corresponding to the vibrations of the pyridine (B92270) ring and the long alkyl (hexadecyl) side chain.

Alkyl Chain C-H Stretches: The most prominent absorptions in the IR spectrum of an alkane are the C-H stretching vibrations, which occur in the 3000–2850 cm⁻¹ region. pressbooks.pub For this compound, strong absorption bands are observed between 2950 cm⁻¹ and 2850 cm⁻¹, which are characteristic of the symmetric and asymmetric stretching vibrations of the C-H bonds within the numerous methylene (-CH₂) and the terminal methyl (-CH₃) groups of the hexadecyl chain. libretexts.orgpressbooks.pub

Pyridine Ring Vibrations: The pyridine ring exhibits several characteristic vibrations. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. libretexts.org The C=C and C=N ring stretching vibrations are particularly diagnostic for the pyridine moiety and are expected in the 1600-1400 cm⁻¹ region. pw.edu.pl These bands confirm the presence of the heteroaromatic ring structure.

Interactive Table 1: Characteristic Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity | Functional Group Assignment |

| Asymmetric & Symmetric C-H Stretching | 2950 - 2850 | Strong | Alkyl Chain (-CH₂, -CH₃) |

| Aromatic C-H Stretching | ~3030 | Weak | Pyridine Ring C-H |

| C=C and C=N Ring Stretching | 1600 - 1400 | Medium | Pyridine Ring |

| C-H Bending (Scissoring/Deformation) | 1470 - 1350 | Medium | Alkyl Chain (-CH₂, -CH₃) |

Fourier Transform Infrared (FTIR) spectroscopy is a modern advancement of traditional IR spectroscopy that offers higher resolution, greater sensitivity (signal-to-noise ratio), and faster data acquisition. The interpretation of an FTIR spectrum of this compound follows the same principles as dispersive IR spectroscopy, with the absorption bands corresponding to the same molecular vibrations. The enhanced quality of FTIR spectra allows for a more precise identification and assignment of the characteristic pyridine ring and alkyl chain vibrations. researchgate.net

Mass Spectrometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's molecular weight and elemental composition with high accuracy.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental formula of a compound. nih.gov When coupled with a soft ionization technique like Electrospray Ionization (ESI), it allows for the analysis of intact molecules with minimal fragmentation. researchgate.net

For this compound, ESI-HRMS is used to confirm its molecular weight and formula (C₂₁H₃₇N). In positive ion mode, the molecule typically accepts a proton to form the protonated molecular ion, [M+H]⁺. HRMS can measure the mass-to-charge ratio of this ion to several decimal places. This experimental value is then compared to the calculated exact mass of the [M+H]⁺ ion, confirming the compound's identity and purity. The observation of the molecular ion at m/z 303 (for the M⁺ ion) or 304 (for the [M+H]⁺ ion) is a key diagnostic feature.

Interactive Table 2: Molecular Weight Data for this compound

| Compound Name | Molecular Formula | Calculated Exact Mass (Da) | Expected Ion in ESI-HRMS (+) | Calculated m/z of Expected Ion |

| This compound | C₂₁H₃₇N | 303.292600184 nih.gov | [M+H]⁺ | 304.3004 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules in solution. It provides information on the connectivity and chemical environment of atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

Two-Dimensional (2D) NMR experiments provide significantly more structural information than their 1D counterparts by spreading spectral information across two frequency axes, which helps to resolve overlapping signals and reveal correlations between different nuclei. wikipedia.orgslideshare.net

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other through chemical bonds, typically over two or three bonds. libretexts.orgemerypharma.com In the COSY spectrum of this compound, cross-peaks would appear between the signals of adjacent protons. This is particularly useful for confirming the sequence of methylene (-CH₂-) groups within the long hexadecyl chain and for assigning the coupled protons on the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.orgmanchester.ac.uk This technique is crucial for determining stereochemistry and conformation. For this compound, a key NOESY correlation would be observed between the protons of the first methylene group of the alkyl chain (attached to C2 of the pyridine ring) and the proton at the 6-position of the pyridine ring. This through-space interaction provides unambiguous confirmation of the 2-substitution pattern of the hexadecyl chain.

Interactive Table 3: Expected 2D NMR Correlations for this compound

| 2D NMR Technique | Type of Correlation | Expected Key Correlations |

| COSY | Through-bond coupling (¹H-¹H J-coupling) princeton.edu | - Cross-peaks between adjacent protons on the pyridine ring (e.g., H-3 with H-4, H-4 with H-5, H-5 with H-6).- Cross-peaks between protons of adjacent methylene (-CH₂-) groups along the entire hexadecyl chain.- Cross-peak between the terminal methyl (-CH₃) protons and the adjacent methylene (-CH₂-) protons. |

| NOESY | Through-space proximity (Nuclear Overhauser Effect) princeton.edu | - A strong cross-peak between the protons on the first methylene group of the alkyl chain and the H-6 proton of the pyridine ring, confirming the 2-position of the substituent.- Cross-peaks between protons on adjacent methylene groups in the alkyl chain due to their spatial proximity. |

Solution ¹H NMR for Supramolecular Self-Assembly Studies

Solution Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful, non-invasive technique for investigating the self-assembly of molecules in solution. nih.gov In the context of this compound, ¹H NMR can provide detailed information about the formation of supramolecular structures, such as micelles or other aggregates, driven by non-covalent interactions. researchgate.net

When this compound molecules aggregate, the chemical environment of their protons changes, leading to observable shifts in the ¹H NMR spectrum. Key indicators of self-assembly include:

Chemical Shift Changes: Protons in the hydrophobic hexadecyl chain, upon aggregation, move into a nonpolar microenvironment within the core of the assembly. This shielding effect typically causes an upfield shift (to a lower ppm value) in their resonance signals compared to their state as free monomers in solution. Conversely, protons on the pyridine head group at the aggregate-solvent interface may experience downfield shifts.

Peak Broadening: The formation of large, slowly tumbling supramolecular assemblies in solution leads to a decrease in the molecular tumbling rate. This results in shorter relaxation times for the protons and, consequently, a broadening of the corresponding NMR signals.

Nuclear Overhauser Effect (NOE): Through-space correlations observed in 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide direct evidence of the spatial proximity of different parts of the this compound molecules within an aggregate, confirming the folded or assembled structure.

By monitoring these spectral changes as a function of concentration, researchers can study the dynamics of aggregation and determine the critical micelle concentration (CMC), which is the concentration at which micelles begin to form. rsc.org

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantification and Degradation Analysis

Ultraviolet-Visible (UV-Vis) spectrophotometry is a versatile and cost-effective analytical method used for both the quantification of compounds and the analysis of their degradation. pnrjournal.com The pyridine ring in this compound contains π-electrons that absorb light in the UV region, making this technique suitable for its study.

For quantification , a specific wavelength of maximum absorbance (λmax) for this compound is first determined by scanning a solution of the compound across a range of UV wavelengths. samipubco.com A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations at this λmax. According to the Beer-Lambert law, absorbance is directly proportional to concentration. This linear relationship allows for the accurate determination of the concentration of this compound in unknown samples. nih.gov

For degradation analysis , UV-Vis spectrophotometry can monitor changes in the chemical structure of this compound over time, for instance, during photocatalytic degradation. mdpi.com As the molecule degrades, the structure of the pyridine chromophore may be altered or destroyed. This leads to a decrease in the absorbance at its characteristic λmax or the appearance of new absorption bands corresponding to degradation products. mdpi.com By recording spectra at regular intervals, the rate and extent of degradation can be quantified. mdpi.com

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive spectroscopic technique for studying materials with unpaired electrons. researchgate.net It is particularly useful for obtaining information about the chemical environment of paramagnetic species, such as transition metal ions. copernicus.org

ESR spectroscopy has been effectively used to investigate the hydration state and local environment of copper (II) ions (Cu²⁺) in montmorillonite (B579905) clay that has been modified with this compound (in its cationic form, hexadecylpyridinium, HDP⁺). researchgate.net In such systems, the HDP⁺ cations intercalate between the layers of the clay, creating a hydrophobic environment, while the Cu²⁺ ions reside at exchangeable sites.

The ESR spectrum of Cu²⁺ is sensitive to the symmetry and nature of the ligands surrounding it. Studies have shown that the hydration state of Cu²⁺ within the mixed Cu²⁺-HDP⁺-montmorillonite complex significantly influences the ESR signal. researchgate.net Upon dehydration, the symmetry of the Cu²⁺ ESR spectra and the intensity of the signal increase. researchgate.net This is attributed to changes in the coordination sphere of the copper ion. In a fully hydrated state, the [Cu(H₂O)₆]²⁺ complex tumbles rapidly, leading to a symmetric, solution-like ESR signal. As water is removed, the complex becomes more rigid and distorted, resulting in an anisotropic spectrum with distinct g-values (g∥ and g⊥) and hyperfine splitting constants (A∥) that provide information about the geometry and covalency of the copper-ligand bonds.

The following table summarizes representative ESR parameters for Cu²⁺ in HDP⁺-montmorillonite samples under different hydration conditions.

| Sample Condition | g∥ | g⊥ | A∥ (Gauss) | Spectral Shape |

| Fully Hydrated | - | 2.165 | - | Symmetrical |

| Partially Dehydrated | 2.34 | 2.07 | 135 | Anisotropic |

| Fully Dehydrated | 2.30 | 2.05 | 150 | Anisotropic |

These parameters allow researchers to probe the degree of hydration and the nature of the interaction between the Cu²⁺ ion and the surrounding clay and HDP⁺ molecules.

Light Scattering Techniques

Light scattering techniques are fundamental for characterizing the size and distribution of particles, such as micelles and aggregates, in a solution.

Dynamic Light Scattering (DLS) is a non-invasive technique ideal for determining the size of micelles and other aggregates that this compound forms in solution above its CMC. malvernpanalytical.com The method measures the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of the particles. muser-my.com

Smaller particles move more rapidly through the solvent, causing faster fluctuations in scattered light intensity, while larger particles move more slowly, leading to slower fluctuations. A digital correlator analyzes these intensity fluctuations to determine the translational diffusion coefficient (D) of the particles. The hydrodynamic radius (Rh) of the micelles is then calculated using the Stokes-Einstein equation:

Rh = kBT / 6πηD

where:

kB is the Boltzmann constant

T is the absolute temperature

η is the viscosity of the solvent

D is the translational diffusion coefficient

DLS measurements provide not only the average hydrodynamic radius of the micelles but also information about the size distribution, often expressed as the Polydispersity Index (PDI). A low PDI value indicates a monodisperse or narrowly distributed population of micelles. DLS is a powerful tool for studying how factors like concentration, temperature, pH, and ionic strength affect the size and stability of this compound aggregates. muser-my.comresearchgate.net The size of micelles is a crucial parameter as it influences properties like solubilization efficiency and solution viscosity. wyatt.com

Electron Microscopy

Electron microscopy provides direct visualization of materials at high resolution, offering insights into their morphology and structure. For pyridine-containing compounds, electron microscopy can be used to study their crystalline structure or the morphology of their self-assembled aggregates. nasa.gov

Techniques such as Scanning Electron Microscopy (SEM) can be employed to investigate the surface topography and macro-crystalline structure of solid this compound. Transmission Electron Microscopy (TEM), on the other hand, can be used to visualize the nanoscale structures formed by the self-assembly of this compound in solution. For instance, after depositing a dilute solution onto a TEM grid and allowing the solvent to evaporate, it is possible to observe the size, shape, and organization of micelles or other aggregates like vesicles or nanotubes. Cryogenic Transmission Electron Microscopy (cryo-TEM) is particularly valuable as it allows for the visualization of the aggregates in a vitrified, near-native state, avoiding artifacts that can be introduced during sample drying. These imaging techniques are complementary to scattering methods like DLS, providing direct visual confirmation of the size and shape of supramolecular structures. springernature.com

Transmission Electron Microscopy (TEM) for Micelle and Nanomaterial Morphology

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique crucial for visualizing the morphology of nanoparticles and self-assembled structures like micelles at the nanoscale. nih.govcd-bioparticles.com It operates by directing a beam of electrons through an ultra-thin specimen; the interactions of these electrons with the sample are then used to form an image, providing detailed structural information down to the atomic level. nih.govcd-bioparticles.com In the context of this compound research, TEM is instrumental for observing the size, shape, and dispersion of micelles and other nanomaterials formed by this amphiphilic compound.

The preparation of samples is a critical step for TEM analysis. nih.gov For studying this compound micelles, a common method involves depositing a diluted solution of the micelles onto a TEM grid, which is typically a copper grid coated with a thin film of amorphous carbon. researchgate.net To enhance contrast, especially for organic materials, a negative staining agent like phosphotungstic acid or uranyl acetate (B1210297) may be applied. nih.gov This agent forms an electron-dense layer around the micelles, allowing their shape and size to be clearly delineated. nih.gov Another advanced technique is cryo-transmission electron microscopy (cryo-TEM), where the sample is flash-frozen in a vitrified (non-crystalline) state, preserving the native morphology of the micelles in solution. buketov.edu.kz

TEM analysis can reveal diverse micellar morphologies. Depending on factors like concentration and the presence of other substances, this compound micelles might appear as spherical structures. nih.gov With changes in concentration, these could transition to more complex shapes such as rod-shaped or worm-like micelles. nih.govbuketov.edu.kz The images obtained from TEM allow for the direct measurement of micelle dimensions, such as the diameter of spherical micelles or the length and radius of cylindrical ones. researchgate.netbuketov.edu.kz This quantitative data is essential for understanding the self-assembly behavior of this compound.

Table 1: Hypothetical TEM Analysis of this compound Micelle Morphology

| Sample Concentration | Observed Morphology | Average Diameter (for spherical) | Average Length (for rod-shaped) | Dispersion State |

|---|---|---|---|---|

| Low | Predominantly Spherical | 25-30 nm | N/A | Well-dispersed |

| Medium | Mixture of Spherical and Rod-shaped | 25-30 nm | 150-200 nm | Moderate aggregation |

| High | Predominantly Rod-shaped / Branched | N/A | >500 nm | Formation of networks |

Scanning Electron Microscopy (SEM) for Surface Morphology and Microstructural Analysis

Scanning Electron Microscopy (SEM) is a versatile technique used to produce high-resolution images of a sample's surface topography and composition. azooptics.comresearchgate.net It works by scanning a focused beam of electrons over a surface, which causes the emission of secondary electrons, backscattered electrons, and X-rays from the sample. azooptics.com Detectors collect these signals to create an image that reveals detailed information about the surface features and microstructure of the material. azooptics.comresearchgate.net For this compound, SEM is particularly useful for analyzing the surface of solid films, powders, or coatings.

Sample preparation for SEM generally requires the material to be solid and electrically conductive to prevent the accumulation of static charge on the surface. mdpi.com Non-conductive samples, such as a film of this compound, are typically coated with a thin layer of a conductive material, such as gold or carbon. This coating allows excess charge to be dissipated, ensuring a clear and stable image. The sample is then mounted on a specimen holder and placed inside the SEM chamber under vacuum.

Table 2: Observable Microstructural Features of this compound Solid Film by SEM

| Feature | Description | Potential Implication |

|---|---|---|

| Surface Topography | Smoothness, roughness, presence of waves or pits. | Relates to coating application method and uniformity. |

| Grain Structure | Size, shape, and orientation of crystalline domains. | Influences mechanical and physical properties of the film. |

| Porosity | Presence and distribution of voids or pores. | Affects density and permeability of the material. |

| Film Defects | Cracks, delamination, or contaminants on the surface. | Indicates potential issues in material processing or stability. |

X-ray Diffraction (XRD) for Crystal Phase and Structure Analysis

X-ray Diffraction (XRD) is a primary analytical technique used to determine the atomic and molecular structure of a crystal. wikipedia.orgnih.gov The method is based on the principle of Bragg's Law, where a beam of X-rays is directed at a crystalline sample. libretexts.org The ordered atoms in the crystal lattice diffract the X-rays in specific directions, creating a unique diffraction pattern of constructive interference peaks. wikipedia.orglibretexts.org By measuring the angles and intensities of these diffracted beams, it is possible to deduce the crystal structure, including the unit cell dimensions and space group symmetry. wikipedia.orgresearchpublish.com

For the analysis of this compound, a powdered sample is typically used. researchpublish.com The powder contains a vast number of tiny crystallites in random orientations. When the X-ray beam strikes the sample, all possible diffraction planes in the crystal lattice will be in the correct orientation to satisfy Bragg's condition at some point, resulting in a diffraction pattern that is characteristic of the substance's crystal structure. libretexts.org The resulting pattern is a plot of diffraction intensity versus the diffraction angle (2θ).

Each peak in the XRD pattern corresponds to a specific set of crystallographic planes (denoted by Miller indices h, k, l). The position of the peaks (2θ angle) is used to calculate the d-spacing (the distance between adjacent crystal planes), while the relative intensities of the peaks provide information about the arrangement of atoms within the unit cell. researchpublish.com This data allows for the identification of the crystal system (e.g., monoclinic, orthorhombic) and the precise determination of the unit cell parameters (a, b, c, α, β, γ). researchgate.netmdpi.com XRD is therefore fundamental for identifying the crystalline phase of this compound and providing a detailed model of its solid-state structure. nih.govmdpi.com

Table 3: Representative XRD Data for a Crystalline Pyridine Derivative

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) | Crystal System |

|---|---|---|---|---|

| 8.99 | 9.83 | 100 | (100) | Monoclinic |

| 17.92 | 4.95 | 45 | (200) | Monoclinic |

| 22.40 | 3.97 | 60 | (112) | Monoclinic |

| 26.88 | 3.31 | 85 | (220) | Monoclinic |

| 31.50 | 2.84 | 30 | (311) | Monoclinic |

Theoretical and Computational Investigations of 2 Hexadecylpyridine Systems

Quantum Chemical Calculations

Quantum chemical calculations are based on the fundamental principles of quantum mechanics and are used to determine the electronic structure and properties of molecules.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arxiv.org It has become a standard technique in chemistry and materials science due to its balance of computational cost and accuracy. arxiv.org DFT calculations for systems involving pyridine (B92270) derivatives focus on understanding structural details, interfacial properties, and interactions at an atomic level. core.ac.uk

In the context of 2-Hexadecylpyridine, DFT can be employed to:

Determine Molecular Geometry: Calculations can identify the most stable conformation of the molecule by optimizing its geometry to find the minimum energy state. This includes the orientation of the hexadecyl chain relative to the pyridine ring.

Analyze Electronic Properties: DFT is used to calculate properties such as the distribution of electron density, molecular orbital energies (HOMO/LUMO), and the electrostatic potential. These are crucial for predicting the molecule's reactivity.

Investigate Adsorption and Interactions: DFT studies are particularly useful for modeling the interaction of pyridine-containing molecules with surfaces or metal atoms. For instance, studies on pyridine-terminated self-assembled monolayers (SAMs) have used DFT to identify binding sites for metal atoms like Palladium (Pd) on the pyridine end-group. core.ac.uk Such calculations can reveal the strength of the interaction between the metal and the pyridine nitrogen, illustrating the importance of the functional group in nucleation processes. core.ac.uk The energetic driving force for metal aggregation on such surfaces can also be quantified. core.ac.uk

Table 1: Representative DFT-Calculated Properties for a Metal Atom (M) Interacting with the Pyridine Moiety of this compound

| Property | Description | Representative Value |

|---|---|---|

| Binding Site | The preferred location of metal atom coordination. | On top of the Nitrogen atom |

| Binding Energy | The energy released upon binding of the metal atom. | -1.5 to -2.5 eV |

| M-N Bond Distance | The equilibrium distance between the metal and Nitrogen atoms. | 2.0 to 2.2 Å |